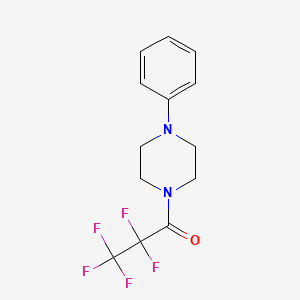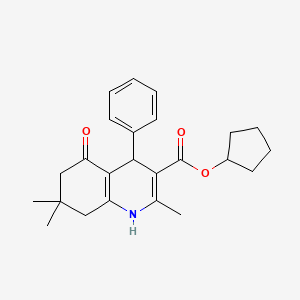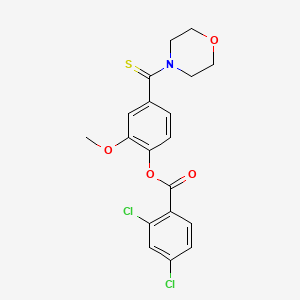
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine, also known as PFP-PPZ, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine is still being studied, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a protein that is overexpressed in many types of cancer cells. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine are still being studied, but it has been shown to have a low toxicity profile in both in vitro and in vivo studies. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to have little to no effect on normal cells, while inducing apoptosis in cancer cells. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially promising candidate for the development of new anticancer drugs.
实验室实验的优点和局限性
One of the advantages of using 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine in lab experiments is its high selectivity for copper ions. This makes it a potentially useful tool for detecting copper ions in biological samples. Another advantage is its low toxicity profile, which makes it a potentially promising candidate for the development of new anticancer drugs.
One of the limitations of using 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its relatively high cost compared to other fluorescent probes.
未来方向
There are several future directions for the study of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. One area of research is the development of new anticancer drugs based on the structure of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. Another area of research is the development of new fluorescent probes for the detection of metal ions based on the structure of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine and its potential applications in various fields of scientific research.
合成方法
The synthesis of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 1,1,1,3,3-pentafluoropropan-2-one in the presence of a base. The resulting compound, 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine, is a white crystalline solid with a melting point of 94-96°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to selectively bind to copper ions, which can be detected using fluorescence spectroscopy. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially useful tool for detecting copper ions in biological samples.
Another area of research is the use of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine as a potential anticancer agent. Studies have shown that 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine can induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially promising candidate for the development of new anticancer drugs.
属性
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O/c14-12(15,13(16,17)18)11(21)20-8-6-19(7-9-20)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQVOGZFLRDDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348192 |
Source


|
| Record name | 1-(4-Phenylpiperazin-1-yl)perfluoropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)perfluoropropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5183143.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)


![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)

![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)

![3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate](/img/structure/B5183223.png)
![5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methoxybenzamide](/img/structure/B5183238.png)
![ethyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5183241.png)